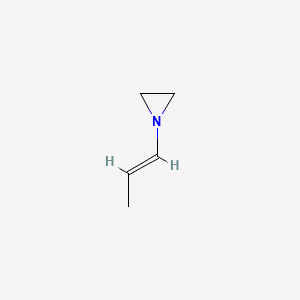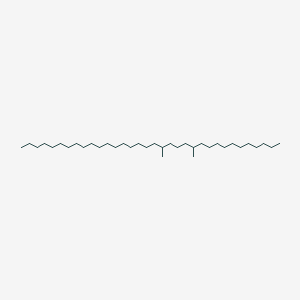
12,16-Dimethyl-tetratriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12,16-Dimethyl-tetratriacontane is a chemical compound with the molecular formula C46H94. It is a type of alkane, specifically a branched alkane, characterized by the presence of two methyl groups attached to the 12th and 16th carbon atoms of a tetratriacontane chain. This compound is part of a larger class of hydrocarbons that are significant in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12,16-Dimethyl-tetratriacontane typically involves the alkylation of a tetratriacontane precursor. One common method is the Friedel-Crafts alkylation, where a tetratriacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. These methods are designed to be cost-effective and efficient, allowing for large-scale production of the compound.
化学反応の分析
Types of Reactions
12,16-Dimethyl-tetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of various halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Reduction: Further hydrogenation does not significantly alter the structure as it is already saturated.
Substitution: Halogenated derivatives such as 12,16-dichloro-tetratriacontane or 12,16-dibromo-tetratriacontane.
科学的研究の応用
12,16-Dimethyl-tetratriacontane has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for potential therapeutic applications, particularly in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based materials.
作用機序
The mechanism of action of 12,16-Dimethyl-tetratriacontane in biological systems involves its interaction with lipid membranes, where it can influence membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting the function of membrane-bound proteins and signaling pathways.
類似化合物との比較
Similar Compounds
- 2,12-Dimethyltetratriacontane
- Tetratriacontane
- 2,16-Dimethyltetratriacontane
Uniqueness
12,16-Dimethyl-tetratriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties and reactivity compared to other similar alkanes. This structural uniqueness can lead to distinct interactions in both chemical and biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
81469-09-2 |
|---|---|
分子式 |
C36H74 |
分子量 |
507.0 g/mol |
IUPAC名 |
12,16-dimethyltetratriacontane |
InChI |
InChI=1S/C36H74/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-32-36(4)34-30-33-35(3)31-28-26-24-22-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
InChIキー |
XJPRTPKOMOZZCM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
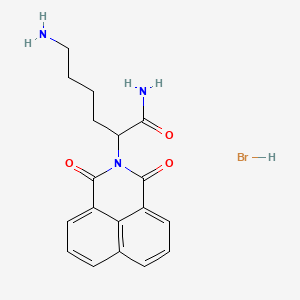
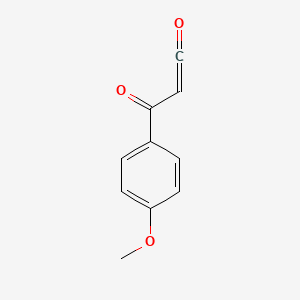
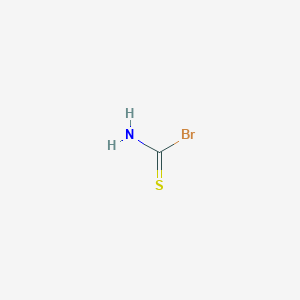

![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
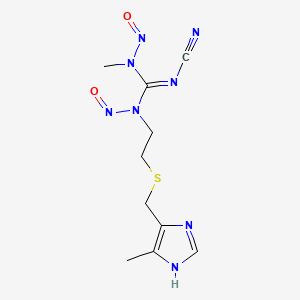

![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
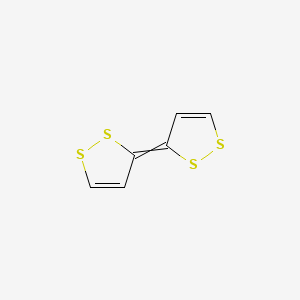
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)

